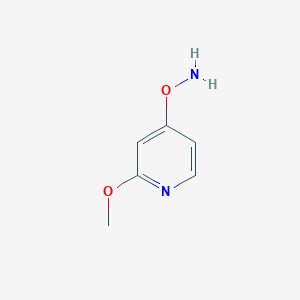

O-(2-Methoxy-4-pyridyl)hydroxylamine

Description

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

O-(2-methoxypyridin-4-yl)hydroxylamine |

InChI |

InChI=1S/C6H8N2O2/c1-9-6-4-5(10-7)2-3-8-6/h2-4H,7H2,1H3 |

InChI Key |

RSKGDERRRAWTMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)ON |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of O-(2-Methoxy-4-pyridyl)hydroxylamine

General Synthetic Strategy

The predominant synthetic approach to this compound involves the O-alkylation of hydroxylamine or its derivatives with an appropriate alkylating agent derived from 2-methoxy-4-pyridine. The key steps are:

- Generation or procurement of hydroxylamine (NH2OH), often from its hydrochloride salt.

- Preparation of an alkylating agent, commonly 2-methoxy-4-pyridinecarboxaldehyde or a related electrophilic derivative.

- Nucleophilic substitution or reductive amination to attach the 2-methoxy-4-pyridylmethyl group to the oxygen atom of hydroxylamine.

This method typically proceeds under mild to moderate temperature conditions, with optimization of solvent and base to maximize yield and purity.

Detailed Synthetic Route

Step 1: Preparation of Hydroxylamine Source

- Hydroxylamine is typically used in its hydrochloride salt form due to stability and ease of handling.

- Free hydroxylamine is generated in situ by treatment with a suitable base such as sodium methoxide or potassium hydroxide in methanol or aqueous solution.

- Alternatively, protected hydroxylamine derivatives (e.g., O-protected hydroxylamines) may be employed to improve selectivity and handling.

Step 2: Preparation of Alkylating Agent

- 2-Methoxy-4-pyridinecarboxaldehyde is synthesized or sourced commercially.

- This aldehyde can be converted into a suitable electrophile, such as a halide or activated ester, for nucleophilic substitution.

- In some protocols, direct reductive amination between hydroxylamine and the aldehyde is performed.

Step 3: O-Alkylation Reaction

- The free hydroxylamine or its derivative is reacted with the alkylating agent under controlled conditions.

- Typical solvents include methanol, ethanol, or dichloromethane.

- Base catalysts or additives may be used to facilitate the reaction.

- Reaction temperature is generally maintained at moderate levels (room temperature to 50°C) to avoid decomposition.

- The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the electrophilic carbon of the alkylating agent, forming the this compound.

Step 4: Purification

- The crude product is purified by standard organic chemistry techniques such as recrystallization, chromatography, or extraction.

- Purity levels of 95% or higher are achievable with optimized conditions.

Alternative Approaches

- Reduction of nitro compounds containing the 2-methoxy-4-pyridyl group to hydroxylamine derivatives has been reported but is less common due to selectivity issues.

- Use of O-protected hydroxylamines followed by deprotection steps can improve yields and reduce side reactions.

Analytical Data and Reaction Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Hydroxylamine source | Hydroxylamine hydrochloride + base (e.g., NaOMe) | Free NH2OH generated in situ |

| Alkylating agent | 2-Methoxy-4-pyridinecarboxaldehyde or halide derivative | Commercially available or synthesized |

| Solvent | Methanol, ethanol, dichloromethane | Choice affects solubility and rate |

| Temperature | 20–50°C | Higher temps may cause decomposition |

| Reaction time | 2–24 hours | Depends on reagent reactivity |

| Yield | 60–85% | Optimized by solvent and base choice |

| Purity | ≥95% | Confirmed by chromatographic methods |

Research Findings and Practical Considerations

- The presence of the methoxy substituent on the pyridine ring increases electron density, enhancing nucleophilicity of the hydroxylamine oxygen and facilitating alkylation reactions.

- This compound exhibits good stability under mild conditions but can be sensitive to strong acids or oxidizing agents.

- The compound's reactivity profile allows it to be used as a nucleophile in further substitution or coupling reactions, making it valuable in medicinal chemistry for the synthesis of bioactive molecules.

- Studies indicate that controlling the reaction pH and temperature is critical to minimizing side reactions such as N-alkylation or over-reduction.

- Commercial availability of high-purity this compound facilitates its use in research and industrial applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| O-Alkylation of hydroxylamine | Hydroxylamine hydrochloride + 2-methoxy-4-pyridinecarboxaldehyde | Base (NaOMe, KOH), MeOH, RT-50°C | 60–85 | Straightforward, moderate conditions | Requires careful pH control |

| Reduction of nitro precursor | Nitro-2-methoxy-4-pyridine derivative | Reducing agent (NaBH4, catalytic H2) | Variable | Alternative route | Lower selectivity, side products |

| Use of O-protected hydroxylamine | Protected hydroxylamine + alkylating agent | Deprotection step needed | Moderate | Improved selectivity | More steps, costlier reagents |

Chemical Reactions Analysis

Types of Reactions

MFCD24251727 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert MFCD24251727 into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD24251727 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of MFCD24251727 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties.

Scientific Research Applications

MFCD24251727 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on different biological systems.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of various industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of MFCD24251727 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular pathways involved are still under investigation, but preliminary studies suggest significant biological activity.

Comparison with Similar Compounds

O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine (29u)

- Structural Differences : The pyridine ring in 29u is substituted with methoxy at position 4 and methyl groups at positions 3 and 5, compared to the target compound’s simpler 2-methoxy-4-pyridyl group.

- Spectroscopic Data :

- Applications : Likely used in pharmacochemical studies due to its complex substitution pattern .

O-(2-Methoxybenzyl)hydroxylamine (4h)

- Structural Differences : A benzyl group replaces the pyridyl ring, with methoxy at position 2 of the benzene ring.

- Electronic Effects : The benzene ring is less electron-deficient than pyridine, reducing hydrogen-bonding capacity.

- Spectroscopic Data :

- Applications : Used in small-molecule synthesis and as intermediates in drug discovery .

O-[(2-Chloro-4-pyridinyl)methyl]hydroxylamine

- Structural Differences : Chloro substituent at position 2 of the pyridine ring instead of methoxy.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

- Structural Differences : A pentafluorobenzyl group replaces the pyridyl moiety.

- Electronic Effects : Fluorine’s electronegativity increases stability and resistance to oxidation.

- Applications : Widely used in atmospheric chemistry for derivatizing carbonyl compounds due to high sensitivity in detection methods .

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

- Structural Differences : A saturated tetrahydropyran ring replaces the aromatic pyridine.

- Electronic Effects : The oxygen in pyran increases polarity, improving solubility in polar solvents compared to the target compound.

- Regulatory Notes: Classified under HS code 2932999099 with specific tariff rates, indicating industrial-scale handling considerations .

Key Findings and Implications

- Substituent Effects : Methoxy and chloro groups on pyridine significantly alter electronic properties, influencing reactivity in nucleophilic or electrophilic reactions.

- Spectroscopic Trends : Pyridyl protons resonate downfield (δ 7.0–8.5 ppm) compared to benzyl analogues (δ 6.85–7.30 ppm) due to aromatic nitrogen .

- Application Diversity : Fluorinated derivatives excel in analytical chemistry, while pyridyl-hydroxylamines are preferred in medicinal chemistry for targeted interactions .

Q & A

Q. What are the standard synthetic routes for O-(2-Methoxy-4-pyridyl)hydroxylamine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a pyridyl derivative (e.g., 2-chloro-4-methoxypyridine) and hydroxylamine hydrochloride under basic conditions. Key steps include:

- Reagent Selection : Sodium carbonate or potassium hydroxide is used to deprotonate hydroxylamine, enhancing its nucleophilicity .

- Temperature Control : Reactions are often conducted at 50–70°C to balance reactivity and byproduct minimization .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane) is standard .

Optimization focuses on yield (typically 60–80%) and purity (>95%), monitored via TLC and NMR .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Oxime Formation : Reacts with ketones/aldehydes (e.g., acetone) to form stable oximes under mild acidic conditions .

- Reductive Amination : Converts carbonyl groups to amines using NaBH₃CN or H₂/Pd-C .

- Protection Strategies : PMB (4-methoxybenzyl) groups are used to protect the hydroxylamine moiety, removable via TFA .

Advanced Research Questions

Q. How do electronic effects of the methoxy and pyridyl groups influence the compound’s reactivity in catalytic applications?

- Methoxy Group : Electron-donating effects increase nucleophilicity at the hydroxylamine oxygen, enhancing reactivity in SN2 reactions (e.g., alkylation) .

- Pyridyl Ring : Acts as a directing group in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), with the nitrogen coordinating to Pd or Cu catalysts .

Contradictions arise in acidic media: protonation of the pyridyl nitrogen can reduce catalytic activity, necessitating pH control .

Q. What experimental challenges arise in scaling up this compound synthesis, and how are they addressed?

Q. What biological activities are reported for hydroxylamine derivatives, and how does this compound compare?

- Anticancer Activity : Derivatives like O-(4-Chlorobenzyl)hydroxylamine show IC₅₀ values of 0.65 µM (MCF-7 cells) via apoptosis induction .

- Enzyme Inhibition : Sub-micromolar IDO1 inhibition (Ki < 0.5 µM) is observed in analogues, attributed to competitive binding at the heme site .

this compound’s bioactivity is understudied, but its stability in physiological pH (pKa ~4.15) suggests potential for prodrug development .

Q. How can computational methods guide the design of this compound derivatives with improved properties?

- DFT Calculations : Predict redox potentials (e.g., E° = −0.3 V vs. SCE) to assess oxidative stability .

- Molecular Docking : Models IDO1 binding, identifying substituents (e.g., halogens at C-5) that enhance affinity .

- ADMET Prediction : Tools like SwissADME forecast logP (~1.2) and bioavailability (>80%), informing SAR studies .

Data Contradictions and Resolution

Q. Discrepancies in reported cytotoxicity How should researchers validate findings?

- Cell Line Variability : IC₅₀ values differ across models (e.g., U-937 vs. MCF-7) due to uptake efficiency .

- Assay Conditions : Standardize protocols (e.g., MTT vs. ATP luminescence) and control for ROS generation, which hydroxylamines may induce .

- Metabolic Stability : Test compounds in hepatocyte models to rule out false positives from rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.